molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9

3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962
CAS No.: 16859-59-9
M. Wt: 150.13 g/mol
InChI Key: JKNKNWJNCOJPLI-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

The role of 3-Hydroxyisobenzofuran-1(3H)-one in biochemical reactions is significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Hydroxyisobenzofuran-1(3H)-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.

Properties

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare Example 28, 31D (400 mg, 0.51 mmol) was cyclized with PyBOP instead of BOP, deprotected with TFA, and purified by reverse phase HPLC to give Example 31 (100 mg, 35%) as a tan solid. 1H NMR (400 MHz, CD3OD) δ ppm 1.09-1.24 (m, 3 H) 2.27 (s, 2 H) 2.49 (s, 2 H) 2.67-2.88 (m, 1 H) 3.05-3.17 (m, 1 H) 3.22-3.28 (m, 2 H) 4.05 (d, J=9.89 Hz, 0.5 H) 4.13-4.25 (m, 0.5 H) 4.29-4.39 (m, 1 H) 5.01-5.12 (m, 2 H) 5.14-5.18 (m, J=3.30 Hz, 1 H) 6.43 (none, 1 H) 6.68 (d, J=2.75 Hz, 1 H) 6.70-6.78 (m, J=5.50 Hz, 1 H) 6.78-6.86 (m, 1 H) 6.92-7.16 (m, 2.5 H) 7.21 (m, 0.5 H) 7.44 (m, 0.5 H) 7.51 (s, 0.5 H) 7.65-7.74 (m, 1 H) 7.90-8.02 (m, 1 H) 8.76-8.92 (m, J=6.05 Hz, 1 H). MS (ESI) m/z 574.18 (M+H)+.
Name
31D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to access 3-hydroxyisobenzofuran-1(3H)-one?

A1: this compound can be synthesized via different approaches. One method involves the ring contraction of tropones [, ]. Another strategy utilizes the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, leading to the formation of phthalazin-1(2H)-ones, which can be further derivatized [].

Q2: How does this compound behave in Friedel-Crafts alkylation reactions?

A2: this compound acts as an electrophile in Friedel-Crafts alkylations with indoles when catalyzed by TsOH·H2O []. This reaction offers a simple and efficient pathway to synthesize 3-indolyl-substituted phthalides, valuable compounds in organic synthesis.

Q3: Can this compound participate in asymmetric reactions?

A3: Yes, this compound has been successfully employed in enantioselective allylation reactions []. Using a chiral phosphoric acid catalyst alongside Bi(OAc)3, asymmetric allylation of the carbonyl group can be achieved, highlighting its potential in synthesizing chiral phthalide derivatives.

Q4: What are the potential applications of this compound derivatives?

A4: Phthalides, structural motifs derived from this compound, are frequently encountered in natural products and bioactive molecules []. This suggests that further derivatization and exploration of this compound's reactivity could lead to novel compounds with interesting biological activities.

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